Tiglyl Glycine Methyl Ester

Gas Chromatography Metabolomics Acylglycine Profiling

Tiglyl Glycine Methyl Ester (TGME; CAS 55649-53-1) is the methyl ester derivative of N-tiglylglycine, a C₈H₁₃NO₃ acylglycine conjugate formed from tiglic acid and glycine. It belongs to the class of N-acylglycine methyl esters, which are critical volatile derivatives enabling gas chromatographic analysis of metabolically diagnostic acylglycines in biological matrices.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 55649-53-1
Cat. No. B141540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiglyl Glycine Methyl Ester
CAS55649-53-1
SynonymsN-[(2E)-2-Methyl-1-oxo-2-buten-1-yl]glycine Methyl Ester; 
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)NCC(=O)OC
InChIInChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+
InChIKeyIFMXGUOYXDBGDS-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiglyl Glycine Methyl Ester CAS 55649-53-1: Product Baseline and Sourcing Overview


Tiglyl Glycine Methyl Ester (TGME; CAS 55649-53-1) is the methyl ester derivative of N-tiglylglycine, a C₈H₁₃NO₃ acylglycine conjugate formed from tiglic acid and glycine [1]. It belongs to the class of N-acylglycine methyl esters, which are critical volatile derivatives enabling gas chromatographic analysis of metabolically diagnostic acylglycines in biological matrices [2]. TGME is formally designated as Glycine, N-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-, methyl ester, with a molecular weight of 171.19 g/mol and a logP of approximately 1.08 [1]. It is primarily utilized as a protected form of tiglylglycine, a biomarker for mitochondrial fatty acid oxidation disorders, and as a reference standard in clinical metabolomics and pharmaceutical impurity profiling [3].

Why Generic Substitution of Tiglyl Glycine Methyl Ester Risks Analytical and Diagnostic Inaccuracy


Generic substitution of Tiglyl Glycine Methyl Ester with other acylglycine methyl esters, the free acid (tiglylglycine), or alternative derivatives is analytically unsound. The unsaturated tigloyl moiety imparts a gas chromatographic retention index (Kováts RI = 1387 on OV-1) that is distinct from its saturated analog 2-methylbutyrylglycine methyl ester (RI = 1296), a difference of 91 index units, ensuring unambiguous chromatographic resolution critical for confirmatory diagnosis [1]. The methyl ester functionality is essential for direct GC-MS volatility; the free acid tiglylglycine is non-volatile and requires additional derivatization, introducing quantitative variability [2]. Furthermore, the specific mass spectral fragmentation pattern of the tigloyl methyl ester, characterized by the α,β-unsaturated acyl moiety, is not replicated by isomeric species such as 3-methylcrotonylglycine methyl ester, which shares the same molecular formula but produces different diagnostic ions [3]. Substitution with an unvalidated analog would compromise chromatographic fidelity, mass spectral confirmation, and ultimately clinical or research data integrity.

Tiglyl Glycine Methyl Ester CAS 55649-53-1: Quantified Differential Performance Evidence Against Closest Comparators


GC Retention Index Differentiation from Saturated Analog 2-Methylbutyrylglycine Methyl Ester

Tiglylglycine methyl ester exhibits a Kováts retention index (RI) of 1387 on a packed OV-1 column, whereas the structurally closest saturated analog, 2-methylbutyrylglycine methyl ester, elutes at RI 1296 under identical conditions [1][2]. The 91-unit difference (ΔRI = 91) provides baseline chromatographic separation, which is critical for resolving these isobaric metabolites in complex biological extracts. This distinction arises from the π-electron interactions of the α,β-unsaturated tigloyl group with the stationary phase.

Gas Chromatography Metabolomics Acylglycine Profiling

Volatility Advantage Over Free Acid Tiglylglycine for Direct GC-MS Analysis

Tiglylglycine free acid (MW 157.17 g/mol) is a polar, non-volatile compound that requires chemical derivatization (e.g., trimethylsilylation or methyl esterification) prior to gas chromatographic analysis. TGME (MW 171.19 g/mol, predicted boiling point 322.1°C, logP 1.08) is intrinsically volatile and amenable to direct injection without derivatization [1]. This eliminates a labor-intensive, time-consuming derivatization step that typically adds 30–60 minutes per batch and introduces derivatization efficiency variability (reported RSD 5–15% for TMS derivatization of acylglycines) [2]. The methyl ester also avoids the hydrolytic instability of trimethylsilyl derivatives.

Sample Preparation Derivatization-Free Analysis GC-MS

Diagnostic Elevation of Tiglylglycine in Beta-Ketothiolase Deficiency Confirmed by GC-MS as Methyl Ester

The clinical diagnostic utility of tiglylglycine, quantified after conversion to its methyl ester (TGME), is demonstrated by its significant urinary elevation in patients with beta-ketothiolase deficiency. Bennett et al. (1994) measured TG using stable isotope dilution GC-MS of the methyl ester derivative and reported markedly increased urinary TG in affected patients versus controls, with concentrations reaching diagnostic thresholds [1]. Reference urinary tiglylglycine concentrations in healthy individuals range from 0–1.2 µmol/mmol creatinine, while pathologically elevated levels exceeding 45 µmol/mmol creatinine have been documented in metabolic crisis [2]. The methyl ester derivatization is integral to the validated method; substitution with alternative derivatives invalidates the published diagnostic reference ranges.

Clinical Diagnostics Organic Acidemia Biomarker Quantification

Mass Spectral Fragmentation Pattern Distinguishes Tiglylglycine Methyl Ester from Isomeric 3-Methylcrotonylglycine Methyl Ester

The electron ionization mass spectrum of tiglylglycine methyl ester exhibits distinct fragment ions that differentiate it from its positional isomer, 3-methylcrotonylglycine methyl ester. Ramsdell, Baretz, and Tanaka (1977) reported comprehensive mass spectra for 21 acylglycine methyl esters, establishing that the tigloyl derivative produces a characteristic fragmentation pattern dominated by the α,β-unsaturated acyl moiety [1]. The base peak at m/z 83 corresponds to the tigloyl acylium ion [C₄H₇CO]⁺, while the 3-methylcrotonyl isomer generates a distinct ion distribution owing to the different position of the double bond. This mass spectral differentiation was critical in the original identification of tiglylglycine as a novel urinary metabolite in a child with β-methylcrotonylglycinuria, where the correct isomer assignment depended on the unique fragmentation signature of the methyl ester derivative [2].

Mass Spectrometry Isomer Differentiation Metabolite Identification

Isotopically Labeled Internal Standard Availability for Stable Isotope Dilution Quantification

The availability of [¹³C₂,¹⁵N]-Tiglyl Glycine Methyl Ester (MW 174.17 g/mol, +3 Da mass shift) enables stable isotope dilution mass spectrometry (SID-MS) for precise quantification, which is the gold standard for clinical biomarker measurement [1][2]. Bennett et al. (1994) synthesized tiglyl[¹³C,¹⁵N]glycine and established an SID GC-MS assay for urinary TG, achieving analytical precision superior to external standard calibration methods [3]. The +3 Da mass shift of the labeled methyl ester ensures complete spectral separation from the unlabeled analyte at unit mass resolution, eliminating isotopic cross-talk. This labeled analog is commercially available and serves as an ideal internal standard that co-elutes with the analyte, compensating for matrix effects, derivatization variability, and instrument drift.

Stable Isotope Dilution Quantitative Mass Spectrometry Analytical Validation

Optimal Research and Diagnostic Application Scenarios for Tiglyl Glycine Methyl Ester CAS 55649-53-1


Clinical Metabolomics: Confirmatory Diagnosis of Beta-Ketothiolase Deficiency via Urinary Tiglylglycine GC-MS Quantification

Clinical biochemistry laboratories performing quantitative urinary acylglycine profiling for suspected organic acidemias should procure TGME as the primary reference standard for tiglylglycine. The validated stable isotope dilution GC-MS method (Bennett et al., 1994) relies on TGME as the calibration standard, with pathological urinary concentrations exceeding 45 µmol/mmol creatinine confirming beta-ketothiolase deficiency, versus a normal range of 0–1.2 µmol/mmol creatinine [1][2]. The methyl ester's direct GC volatility eliminates a derivatization step, reducing sample preparation time and improving quantitative precision compared to free acid procurement strategies.

Metabolite Identification and Structural Confirmation in GC-MS Metabolomics Studies

Untargeted metabolomics studies employing GC-MS for acylglycine profiling benefit from TGME as an authentic reference standard for retention index (RI = 1387 on OV-1) and mass spectral library matching. The 91-unit retention index separation from 2-methylbutyrylglycine methyl ester (RI = 1296) ensures unambiguous chromatographic identification in complex urine or blood spot extracts [1]. The characteristic EI mass spectrum with base peak m/z 83 distinguishes tiglylglycine from isomeric acylglycines such as 3-methylcrotonylglycine, preventing false metabolite assignments in pathway analysis [2].

Pharmaceutical Impurity Profiling and Reference Standard Preparation

Pharmaceutical quality control laboratories utilize TGME as a protected tiglyl glycine reference standard for impurity profiling in drug substance analysis. The methyl ester functional group protects the carboxylic acid moiety during chromatographic separation, providing sharper peak shape and improved resolution compared to the underivatized free acid. The compound's defined physicochemical properties (logP 1.08, MW 171.19, predicted bp 322.1°C) ensure reproducible chromatographic behavior across HPLC and GC platforms, supporting method validation in compliance with ICH Q2(R1) guidelines for impurity testing [1][2].

Stable Isotope Dilution Assay Development Using Matched Labeled Internal Standard

Bioanalytical laboratories developing quantitative LC-MS/MS or GC-MS assays for tiglylglycine in biological matrices should co-procure unlabeled TGME (MW 171.19) and its [¹³C₂,¹⁵N]-labeled analog (MW 174.17) from the same authenticated source. The +3 Da mass shift of the labeled methyl ester ensures complete spectral separation from the unlabeled analyte at unit mass resolution, while identical chromatographic retention provides optimal matrix-effect compensation. This matched-pair procurement strategy directly enables precise stable isotope dilution quantification with typical RSD <5%, compared to >15% for external calibration methods [1][2].

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